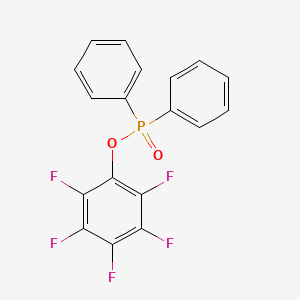

Pentafluorophenyl diphenylphosphinate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-diphenylphosphoryloxy-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F5O2P/c19-13-14(20)16(22)18(17(23)15(13)21)25-26(24,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWSDKUFKGVADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F5O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405265 | |

| Record name | Pentafluorophenyl diphenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138687-69-1 | |

| Record name | Pentafluorophenyl diphenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorophenyl diphenylphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Pentafluorophenyl Diphenylphosphinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of pentafluorophenyl diphenylphosphinate (B8688654) (FDPP), a highly efficient coupling reagent in peptide chemistry and other organic syntheses. This document details the established synthesis protocol, presents key quantitative data, and includes visualizations to aid in understanding the reaction workflow.

Introduction

Pentafluorophenyl diphenylphosphinate (FDPP) is a valuable reagent for the formation of amide bonds, particularly in peptide synthesis. Its use is favored for minimizing racemization and for its high coupling efficiency, even with sterically hindered amino acids. FDPP is prepared through the reaction of diphenylphosphinic chloride and pentafluorophenol (B44920) in the presence of a base, typically imidazole (B134444).

Synthesis Protocol

The most widely recognized protocol for the synthesis of FDPP was first reported by Chen and Xu in 1991. The reaction involves the condensation of diphenylphosphinic chloride with pentafluorophenol, facilitated by imidazole which acts as a nucleophilic catalyst and acid scavenger.

Reaction Scheme

The overall reaction for the synthesis of FDPP is as follows:

Caption: General reaction scheme for FDPP synthesis.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of FDPP.

Materials:

-

Diphenylphosphinic chloride

-

Pentafluorophenol

-

Imidazole

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: To a solution of diphenylphosphinic chloride (1.0 eq) and pentafluorophenol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq) portion-wise at 0 °C (ice bath).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford pure this compound as a white solid.

-

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of FDPP.

| Parameter | Value |

| Stoichiometry | |

| Diphenylphosphinic Chloride | 1.0 eq |

| Pentafluorophenol | 1.0 eq |

| Imidazole | 1.0 eq |

| Physical Properties | |

| Molecular Formula | C₁₈H₁₀F₅O₂P[1] |

| Molecular Weight | 384.24 g/mol [1] |

| Appearance | White solid |

| Melting Point | 47-50 °C (lit.) |

| Characterization Data | |

| ¹H NMR (CDCl₃) | δ 7.95-8.10 (m, 4H), 7.45-7.65 (m, 6H) |

| ³¹P NMR (CDCl₃) | δ 25.6 |

| ¹⁹F NMR (CDCl₃) | δ -153.4 (d, J=18.8 Hz, 2F), -157.8 (t, J=21.2 Hz, 1F), -162.5 (dd, J=21.2, 18.8 Hz, 2F) |

| IR (KBr) | ν 1516, 1440, 1320, 1240, 1125, 990 cm⁻¹ |

| Yield | Typically high, often exceeding 90% |

Experimental Workflow

The following diagram illustrates the logical workflow of the FDPP synthesis protocol.

Caption: Step-by-step workflow for the synthesis of FDPP.

Signaling Pathway (Reaction Mechanism)

The synthesis of FDPP proceeds through a nucleophilic substitution mechanism. Imidazole acts as a nucleophilic catalyst, first reacting with diphenylphosphinic chloride to form a highly reactive phosphinoylimidazolide intermediate. This intermediate is then readily attacked by the pentafluorophenoxide anion, which is formed by the deprotonation of pentafluorophenol by another molecule of imidazole.

Caption: Proposed reaction mechanism for FDPP synthesis.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process. The use of readily available starting materials and simple purification techniques makes this protocol accessible for most chemistry laboratories. The resulting FDPP is a stable and efficient coupling reagent that finds wide application in the synthesis of complex organic molecules, particularly in the field of peptide and medicinal chemistry.

References

FDPP Reagent (CAS: 138687-69-1): A Technical Guide for Peptide Synthesis and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl Diphenylphosphinate (FDPP), identified by CAS number 138687-69-1, is a highly efficient phosphinate-based coupling reagent. It has gained significant traction in the field of synthetic chemistry, particularly for the formation of amide bonds in peptide synthesis. This technical guide provides an in-depth overview of FDPP, including its chemical and physical properties, a detailed mechanism of action, comprehensive experimental protocols for its use in both solid-phase and solution-phase peptide synthesis, and a summary of its applications with a focus on quantitative outcomes.

Introduction

The synthesis of peptides and proteins with high purity and yield is a cornerstone of drug discovery and biomedical research. The formation of the amide bond is the fundamental reaction in this process, and the choice of coupling reagent is critical to prevent side reactions, particularly racemization of chiral amino acids. FDPP has emerged as a powerful tool for chemists, offering rapid and clean coupling reactions with minimal epimerization. Its utility extends to the synthesis of complex peptides, including macrocyclic structures and those containing sterically hindered amino acids.

Chemical and Physical Properties

FDPP is a white to off-white solid with the molecular formula C₁₈H₁₀F₅O₂P. A summary of its key properties is presented in Table 1.

| Property | Value |

| CAS Number | 138687-69-1 |

| Molecular Formula | C₁₈H₁₀F₅O₂P |

| Molecular Weight | 384.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 47-50 °C |

| Synonyms | This compound, Diphenylphosphinic Acid Pentafluorophenyl Ester |

| Purity | Typically ≥97% |

| Storage | Store at 4°C in a dry, sealed container |

Mechanism of Action

The efficacy of FDPP as a coupling reagent lies in its ability to activate a carboxylic acid group, making it susceptible to nucleophilic attack by an amine. The reaction proceeds through the formation of a highly reactive pentafluorophenyl active ester intermediate. The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, facilitating the subsequent aminolysis.

Synthesis of FDPP Reagent

FDPP can be synthesized from readily available starting materials. A general laboratory-scale protocol is provided below.

Experimental Protocol: Synthesis of FDPP

-

Materials:

-

Diphenylphosphinic chloride

-

Pentafluorophenol

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

To a solution of diphenylphosphinic chloride (1.0 eq) in anhydrous DCM, add pentafluorophenol (1.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of imidazole (1.0 eq) in anhydrous DCM to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield FDPP as a white solid.

-

Applications in Peptide Synthesis

FDPP is a versatile reagent for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

FDPP is highly effective for coupling amino acids on a solid support, particularly when using the Fmoc/tBu strategy.

Experimental Protocol: FDPP-mediated Coupling in Fmoc-SPPS

-

Resin Preparation: Swell the Fmoc-protected amino acid-loaded resin in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 eq.) with FDPP (3 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., trifluoroacetic acid-based cocktail).

Solution-Phase Peptide Synthesis

FDPP is also well-suited for the coupling of peptide fragments in solution, a crucial strategy for the synthesis of large proteins.

Experimental Protocol: FDPP-mediated Solution-Phase Coupling

-

Reactant Preparation: Dissolve the N-terminally protected peptide fragment with a free C-terminus (1.0 eq.) and the C-terminally protected peptide fragment with a free N-terminus (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DCM).

-

Coupling:

-

Add FDPP (1.1 eq.) and a non-nucleophilic base such as DIEA (1.1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous acid, aqueous base, and brine to remove unreacted starting materials and byproducts.

-

Dry the organic layer, concentrate, and purify the protected peptide by column chromatography or recrystallization.

-

Quantitative Data and Applications

FDPP has been successfully employed in the synthesis of a variety of peptides with reported high yields and low levels of racemization.

| Application | Peptide Type/Structure | Reported Yield | Reference (Illustrative) |

| Dipeptide Synthesis | Various dipeptides | >90% | General literature |

| Macrocyclization | Cyclotheonamide B (thrombin inhibitor) | Good | Published syntheses |

| Total Synthesis | Ziziphine N | High | Published syntheses |

| Synthesis of Complex Natural Products | Cryptophycin D | Effective | Published syntheses |

Side Reactions and Mitigation

While FDPP is known for clean reactions, potential side reactions common to peptide synthesis can still occur.

-

Racemization: Although minimized with FDPP, it can still occur, especially with sensitive amino acids. Using a non-polar solvent and maintaining a low reaction temperature can help to suppress racemization.

-

Guanidinylation: In SPPS, unreacted coupling reagent can sometimes react with the free N-terminus to form a guanidinyl group, capping the peptide chain. Ensuring complete reaction of the activated amino acid by using a slight excess and adequate reaction time can minimize this.

-

Aspartimide Formation: For sequences containing aspartic acid, base-catalyzed aspartimide formation can be a significant side reaction. The use of protecting groups for the aspartate side chain that are more resistant to piperidine-mediated cyclization is recommended.

Purification of FDPP-Synthesized Peptides

The final step in peptide synthesis is purification, which is typically achieved by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

General Protocol: RP-HPLC Purification

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, 0.1%), is typically employed.

-

Detection: UV detection at 210-220 nm is used to monitor the peptide elution.

-

Fraction Collection: Fractions corresponding to the desired peptide peak are collected.

-

Analysis and Lyophilization: The purity of the collected fractions is confirmed by analytical HPLC and mass spectrometry. Pure fractions are pooled and lyophilized to obtain the final peptide product as a fluffy white powder.

Conclusion

FDPP is a valuable and efficient coupling reagent for the synthesis of peptides and other amide-containing molecules. Its key advantages include high reactivity, low racemization rates, and applicability in both solid-phase and solution-phase methodologies. By understanding its mechanism of action and following optimized experimental protocols, researchers can leverage FDPP to successfully synthesize a wide range of peptides, from simple dipeptides to complex natural products, thereby advancing research in chemistry, biology, and medicine.

An In-depth Technical Guide to Pentafluorophenyl Diphenylphosphinate: A Core Reagent in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentafluorophenyl diphenylphosphinate (B8688654), a key reagent in modern organic synthesis, with a particular focus on its application in drug development. This document details its chemical and physical properties, outlines its synthesis and primary applications, and provides context for its use in the construction of biologically active molecules.

Core Concepts

Pentafluorophenyl diphenylphosphinate, commonly referred to as FDPP, is a highly efficient coupling reagent utilized primarily in the formation of amide bonds. Its efficacy stems from the electron-withdrawing nature of the pentafluorophenyl group, which renders the phosphorus center highly susceptible to nucleophilic attack, facilitating the activation of carboxylic acids for subsequent reaction with amines. This reactivity, combined with its ability to suppress racemization, has established FDPP as a valuable tool in peptide synthesis, both in solution-phase and solid-phase methodologies.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 384.24 g/mol | |

| Molecular Formula | C₁₈H₁₀F₅O₂P | |

| Melting Point | 47-50 °C | |

| CAS Number | 138687-69-1 |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While complete spectral data is often found in specialized databases and primary literature, a summary of expected spectroscopic features is provided below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Signals corresponding to the protons of the two phenyl groups are expected in the aromatic region.

-

¹³C NMR : Resonances for the carbon atoms of the diphenylphosphinyl and pentafluorophenyl groups will be observed. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling. A database entry for the ¹³C NMR spectrum is available.[2]

-

³¹P NMR : A single resonance is expected, with a chemical shift characteristic of a phosphinate ester.

-

¹⁹F NMR : Signals corresponding to the five fluorine atoms on the pentafluorophenyl ring will be present, showing characteristic coupling patterns.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the P=O (phosphoryl) group, P-O-C (phosphinate ester) linkage, and vibrations associated with the aromatic rings.[3]

-

Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure.

Experimental Protocols

Synthesis of this compound

This compound is synthesized from diphenylphosphinic chloride and pentafluorophenol (B44920) in the presence of a base, typically imidazole (B134444), to neutralize the hydrogen chloride byproduct.[4]

Reaction Scheme:

A detailed, step-by-step experimental protocol would typically be found in primary scientific literature, such as the Encyclopedia of Reagents for Organic Synthesis. The general procedure involves the slow addition of diphenylphosphinic chloride to a solution of pentafluorophenol and imidazole in an appropriate anhydrous solvent, followed by stirring at a controlled temperature. The product is then isolated and purified, typically by crystallization.

Application in Solid-Phase Peptide Synthesis (SPPS)

FDPP is widely used as a coupling reagent in Fmoc-based solid-phase peptide synthesis.[5][6] The general workflow for a coupling step using FDPP is outlined below.

Caption: General workflow for an FDPP-mediated coupling cycle in SPPS.

A typical protocol involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by washing. The incoming Fmoc-protected amino acid is then pre-activated by reacting it with FDPP and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) in a suitable solvent like N,N-dimethylformamide (DMF). This activated species is then added to the resin to form the new peptide bond. The resin is subsequently washed to remove excess reagents and byproducts before proceeding to the next coupling cycle.

Application in Drug Development: Synthesis of Cyclotheonamide B

The utility of FDPP in the synthesis of complex, biologically active molecules is exemplified by its use in the preparation of cyclotheonamide B, a potent thrombin inhibitor. Thrombin is a crucial serine protease in the blood coagulation cascade, and its inhibition is a key therapeutic strategy for the treatment of thrombotic disorders.

Thrombin Signaling Pathway and Inhibition by Cyclotheonamide B

Thrombin exerts its effects primarily through the activation of Protease-Activated Receptors (PARs) on the surface of platelets and other cells. The inhibition of thrombin by molecules like cyclotheonamide B blocks the initiation of these signaling cascades.

Caption: Inhibition of the thrombin signaling pathway by Cyclotheonamide B.

Cyclotheonamide B, a cyclic peptide, acts as a competitive inhibitor by binding to the active site of thrombin, thereby preventing it from cleaving its natural substrates like fibrinogen and activating PARs. The synthesis of such complex cyclic peptides is often challenging, and the use of efficient and racemization-suppressing coupling reagents like FDPP is critical for achieving good yields and high purity of the final product.

Conclusion

This compound is a robust and versatile coupling reagent with significant applications in organic synthesis, particularly in the field of peptide chemistry. Its ability to facilitate amide bond formation with high efficiency and minimal racemization makes it an indispensable tool for the synthesis of complex peptides and other molecules of pharmaceutical interest. The successful synthesis of potent bioactive compounds like cyclotheonamide B underscores the importance of FDPP in advancing drug discovery and development efforts. Further research into the applications of FDPP is likely to continue to expand its role in the creation of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(138687-69-1)IR [chemicalbook.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

Spectroscopic Profile of Pentafluorophenyl Diphenylphosphinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) is a widely utilized coupling reagent in organic synthesis, particularly in peptide and macrolide chemistry.[1][2] Its efficiency in promoting amide bond formation with minimal racemization has made it a valuable tool for chemists.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data for FDPP, offering a foundational understanding for its identification, characterization, and quality control in research and development settings. While a complete set of publicly available spectra for this specific molecule is limited, this document compiles available information and presents representative data from closely related compounds to offer a robust spectroscopic profile.

Chemical Structure and Properties

-

Chemical Name: Pentafluorophenyl diphenylphosphinate

-

Synonyms: FDPP, Diphenylphosphinic acid pentafluorophenyl ester

-

Molecular Formula: C₁₈H₁₀F₅O₂P[3]

-

Appearance: White to off-white solid

-

Melting Point: 47-50 °C[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of FDPP. The presence of ¹H, ¹³C, ¹⁹F, and ³¹P nuclei provides a wealth of information.

Table 1: Predicted and Representative NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 7.20 - 8.20 | Multiplet | The ten protons of the two phenyl rings attached to the phosphorus atom are expected to appear in the aromatic region. The exact chemical shifts and coupling patterns can be complex due to coupling with both other protons and the phosphorus atom. |

| ¹³C | 120 - 150 | Multiplets | Signals for the carbons of the diphenylphosphinyl and pentafluorophenyl groups are expected. Carbons directly bonded to phosphorus or fluorine will exhibit coupling (J-coupling), leading to splitting of the signals. The carbons of the C₆F₅ group are often difficult to observe due to C-F coupling.[5] |

| ¹⁹F | -140 to -170 | Multiplets | The five fluorine atoms on the pentafluorophenyl ring will give rise to three distinct signals with a 2:1:2 integration ratio, corresponding to the ortho-, para-, and meta-fluorines, respectively.[6][7][8] |

| ³¹P | 20 - 40 | Singlet (proton-decoupled) | The chemical shift is characteristic of a pentavalent phosphorus atom in a phosphinate environment.[9][10][11][12] |

Note: Predicted values are based on typical ranges for the respective functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in FDPP.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3060 | C-H stretch (aromatic) | Medium |

| ~1600, ~1480, ~1440 | C=C stretch (aromatic) | Medium-Strong |

| ~1250 | P=O stretch | Strong |

| ~1150 | C-F stretch | Strong |

| ~950 | P-O-C stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Expected Observation |

| [M]⁺ | 384.03 | Molecular ion peak. |

| [M-OC₆F₅]⁺ | 201.05 | Loss of the pentafluorophenoxy group. |

| [C₆F₅O]⁺ | 183.99 | Pentafluorophenoxy cation. |

| [P(O)(C₆H₅)₂]⁺ | 217.05 | Diphenylphosphinoyl cation. |

| [C₁₂H₁₀]⁺ | 154.08 | Biphenyl fragment. |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration |

| ~1590 | Phenyl ring breathing |

| ~1180 | P=O stretch |

| ~1000 | Phenyl ring breathing |

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for solid organophosphorus compounds like FDPP. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance of ¹³C and potential long relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

¹⁹F NMR:

-

Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C.

-

-

³¹P NMR:

-

Acquire a proton-decoupled phosphorus spectrum. ³¹P is also a sensitive nucleus.

-

An external standard (e.g., 85% H₃PO₄) is typically used for chemical shift referencing.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

Use a standard ionization energy of 70 eV for EI.

-

Visualization of Workflows and Relationships

The following diagrams illustrate key aspects of working with and characterizing this compound.

Caption: General workflow from synthesis to application of FDPP.

Caption: Relationship between NMR nuclei and structural information for FDPP.

References

- 1. This compound 138687-69-1 [sigmaaldrich.com]

- 2. scientificlabs.com [scientificlabs.com]

- 3. 五氟苯基二苯基磷酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 4. ペンタフルオロフェニルジフェニルホスフィナート | Sigma-Aldrich [sigmaaldrich.com]

- 5. reddit.com [reddit.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. rsc.org [rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. pure.mpg.de [pure.mpg.de]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR of (4-Fluorophenyl)diphenylphosphine Oxide (FDPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (4-Fluorophenyl)diphenylphosphine oxide (FDPP). FDPP is an organophosphorus compound of interest in various chemical research areas, including materials science and drug development, owing to the unique properties conferred by the fluorine and phosphine (B1218219) oxide moieties. This document details its NMR spectral data, experimental protocols for data acquisition, and a logical workflow for its synthesis.

¹H and ¹³C NMR Spectral Data

The NMR spectra of FDPP were acquired in deuterated chloroform (B151607) (CDCl₃). The data presented below is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Data

The ¹H NMR spectrum of FDPP exhibits complex multiplets in the aromatic region, arising from the coupling of protons on the phenyl and fluorophenyl rings with each other and with the phosphorus atom.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons |

| 7.65 - 7.72 | Multiplet | 6H |

| 7.55 - 7.60 | Multiplet | 2H |

| 7.46 - 7.52 | Multiplet | 4H |

| 7.14 - 7.21 | Multiplet | 2H |

Table 1: ¹H NMR spectral data of FDPP in CDCl₃ at 500 MHz.

¹³C NMR Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of FDPP, with characteristic couplings to the phosphorus atom aiding in the assignment of the carbon signals.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 165.1 | Doublet of Doublets | J = 253.5, 3.3 |

| 134.6 | Doublet of Doublets | J = 11.4, 8.6 |

| 132.4 | Doublet | J = 105.0 |

| 132.1 | Doublet | J = 2.9 |

| 132.0 | Doublet | J = 10.0 |

| 128.6 | Doublet | J = 11.8 |

| 128.6 | Doublet of Doublets | J = 106.8, 3.5 |

| 115.9 | Doublet of Doublets | J = 21.7, 13.2 |

Table 2: ¹³C NMR spectral data of FDPP in CDCl₃ at 126 MHz.[1]

Experimental Protocols

The following protocols are recommended for the acquisition of high-quality ¹H and ¹³C NMR spectra of FDPP.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of FDPP for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the weighed sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Dissolution: Vortex the sample for 30 seconds to ensure complete dissolution.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Synthesis Workflow of FDPP

The synthesis of (4-Fluorophenyl)diphenylphosphine oxide is typically achieved through a palladium- or nickel-catalyzed cross-coupling reaction. A common method is the P-arylation of a secondary phosphine oxide. The logical workflow for this synthesis is depicted below.

Caption: Synthesis workflow for (4-Fluorophenyl)diphenylphosphine oxide.

References

Technical Guide: Physical Properties of Pentafluorophenyl Diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) is a valuable reagent in organic synthesis, particularly recognized for its role as a coupling agent in peptide chemistry and the synthesis of complex molecules. Its unique structure, featuring a highly activated pentafluorophenyl ester linked to a diphenylphosphinate core, imparts specific reactivity and stability. This document provides a comprehensive overview of the known physical properties of Pentafluorophenyl diphenylphosphinate, intended to serve as a technical resource for professionals in research and development.

Core Physical Properties

The following table summarizes the key physical and chemical identifiers for this compound.

| Property | Value |

| Molecular Formula | C₁₈H₁₀F₅O₂P |

| Molecular Weight | 384.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 47-50 °C |

| Boiling Point | Data not available |

| Density | Data not available |

| CAS Number | 138687-69-1 |

| PubChem CID | 4652311 |

Solubility Profile

| Solvent | Solubility |

| Dichloromethane (B109758) (DCM) | Expected to be soluble |

| Tetrahydrofuran (THF) | Expected to be soluble |

| Acetonitrile (ACN) | Expected to be soluble |

| N,N-Dimethylformamide (DMF) | Expected to be soluble |

| Water | Expected to be insoluble |

Spectral Data

Detailed spectral data such as specific chemical shifts and peak assignments for this compound are not consistently available in the public domain. However, based on the known structure, the following are the expected regions of interest for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Signals corresponding to the protons of the two phenyl rings attached to the phosphorus atom are expected in the aromatic region (approximately 7.0-8.5 ppm).

-

¹³C NMR: Resonances for the carbons of the diphenylphosphinyl group and the pentafluorophenyl ring are anticipated. The carbons of the pentafluorophenyl ring will exhibit coupling with fluorine.

-

¹⁹F NMR: Signals for the fluorine atoms on the pentafluorophenyl ring are expected. The ortho, meta, and para fluorines will likely show distinct chemical shifts and coupling patterns.

-

³¹P NMR: A single resonance is expected for the phosphorus atom in the phosphinate core.

Infrared (IR) Spectroscopy

Key characteristic peaks would include:

-

P=O stretching vibration

-

P-O-C stretching vibrations

-

C-F stretching vibrations of the pentafluorophenyl group

-

Aromatic C-H and C=C stretching vibrations

Experimental Protocols

Detailed, validated experimental protocols for the determination of all physical properties of this compound are not publicly available. The following are general, standard methodologies that can be applied for the characterization of this compound.

Synthesis of this compound

This compound can be synthesized via the reaction of diphenylphosphinic chloride with pentafluorophenol (B44920) in the presence of a base, such as imidazole (B134444) or triethylamine, in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran.

Caption: Synthesis workflow for this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

-

A small amount of the crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[1][2][3][4][5]

Solubility Determination

A qualitative assessment of solubility can be performed as follows:

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of the desired solvent (e.g., DCM, THF, water) to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid. The absence of solid indicates solubility.[6][7][8][9][10]

NMR Sample Preparation

For NMR analysis, a sample is prepared by dissolving the compound in a deuterated solvent.

-

Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the solid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.[11][12][13][14][15]

-

Cap the NMR tube and place it in the NMR spectrometer for analysis.[11][12][13][14][15]

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chm.uri.edu [chm.uri.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. scribd.com [scribd.com]

- 7. quora.com [quora.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. sites.bu.edu [sites.bu.edu]

- 13. web.uvic.ca [web.uvic.ca]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. depts.washington.edu [depts.washington.edu]

The Solubility of FDPP in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of FDPP, a term that can refer to two distinct molecules: the biological intermediate Farnesyl diphosphate (B83284) and the chemical reagent Pentafluorophenyl diphenylphosphinate (B8688654). Given the context of common organic solvents and a target audience in drug development and chemical research, this guide will focus on Pentafluorophenyl diphenylphosphinate (FDPP) , a key reagent in modern synthetic chemistry. Understanding its solubility is critical for its effective use in reaction chemistry, purification, and formulation.

Core Concepts in FDPP Solubility

This compound (FDPP), with the chemical formula C₁₈H₁₀F₅O₂P, is a non-ionic, relatively large molecule. Its solubility in organic solvents is primarily dictated by the principle of "like dissolves like." The presence of two phenyl groups and a pentafluorophenyl group gives the molecule a significant non-polar character, suggesting good solubility in non-polar and moderately polar aprotic solvents. The polar phosphinate group may contribute to some solubility in more polar solvents.

Quantitative and Qualitative Solubility of FDPP

| Solvent Category | Solvent | Qualitative Solubility | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful solvent for a wide range of organic compounds and is expected to readily dissolve FDPP. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a common solvent for organic reactions and is likely to be a good solvent for FDPP. | |

| Tetrahydrofuran (THF) | Soluble | THF's moderate polarity and ether structure make it a suitable solvent for compounds like FDPP. | |

| Acetone | Soluble | Acetone is a versatile solvent that should dissolve FDPP due to its ketone functional group and moderate polarity. | |

| Polar Protic | Ethanol (B145695) | Sparingly Soluble | The presence of the hydroxyl group in ethanol may limit the solubility of the largely non-polar FDPP. |

| Methanol | Sparingly Soluble | Similar to ethanol, methanol's polarity and hydrogen bonding capabilities are not ideal for solvating FDPP. | |

| Non-Polar | Dichloromethane (DCM) | Soluble | As a common solvent for organic synthesis, DCM's non-polar nature makes it an excellent choice for dissolving FDPP. |

| Chloroform (B151607) | Soluble | Similar to DCM, chloroform is a good solvent for non-polar to moderately polar organic molecules. | |

| Toluene (B28343) | Soluble | The aromatic nature of toluene aligns well with the phenyl groups of FDPP, promoting solubility. | |

| Hexane (B92381) | Sparingly Soluble | As a non-polar aliphatic solvent, hexane may have limited capacity to dissolve the more complex and slightly polar FDPP molecule. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like FDPP in an organic solvent. This method is based on the principle of saturation.

Materials:

-

FDPP (solid)

-

Selected organic solvents (e.g., DMSO, DCM, Ethanol)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of FDPP in a highly soluble solvent (e.g., DMSO) of a known concentration.

-

Serial Dilutions: Create a series of standard solutions of known concentrations from the stock solution for calibration purposes.

-

Equilibration: Add an excess amount of solid FDPP to a known volume of the test solvent in a vial.

-

Saturation: Tightly cap the vial and agitate it using a vortex mixer at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted supernatant using a calibrated HPLC or another appropriate method to determine the concentration of FDPP.

-

Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of FDPP.

Caption: Workflow for determining FDPP solubility.

This guide provides a foundational understanding of the solubility of this compound in common organic solvents, essential for its application in research and development. For critical applications, it is always recommended to experimentally verify the solubility under the specific conditions of use.

An In-depth Technical Guide on the Thermal Stability of Pentafluorophenyl Diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pentafluorophenyl diphenylphosphinate (B8688654), also known as FDPP, is an organophosphorus compound recognized for its role as an efficient coupling agent, minimizing racemization in amide bond formation.[1][2] Its unique structure, featuring a pentafluorophenyl ester of diphenylphosphinic acid, contributes to its high reactivity and stability.[3] The compound's performance in diverse applications, from pharmaceutical development to materials science, underscores the importance of understanding its physical and chemical properties, including its behavior at elevated temperatures. This guide focuses on the thermal stability of FDPP, a critical parameter for its storage, handling, and application in various chemical processes.

Physicochemical Properties of Pentafluorophenyl Diphenylphosphinate

A summary of the key physical and chemical properties of FDPP is presented in Table 1. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 138687-69-1 | [1][2][3][4] |

| Molecular Formula | C₁₈H₁₀F₅O₂P | [3][4] |

| Molecular Weight | 384.24 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 47-50 °C (lit.) | [1] |

| Purity | ≥98.0% (GC) | [4] |

| Storage Conditions | Room Temperature, store in a dry place | [1] |

Table 1: Physicochemical Properties of this compound

Applications Requiring Thermal Stability

The utility of FDPP in various synthetic procedures highlights its inherent stability under different reaction conditions. While specific thermal decomposition data is not published, its successful application in the following areas suggests a degree of thermal robustness:

-

Peptide Synthesis: FDPP is used as a coupling reagent in both solid-phase and solution-phase peptide synthesis.[1][2] These processes can sometimes involve heating steps, making the thermal stability of the coupling reagent crucial for maintaining yield and purity.

-

Macrocyclization: It is employed in the synthesis of macrocyclic peptides, which can require elevated temperatures to facilitate ring closure.[1]

-

Polymer Synthesis: The compound is used in the production of fluorinated polymers, which are known for their high thermal resistance.[3] The polymerization conditions may involve high temperatures, necessitating a thermally stable reagent.

-

Materials Science: FDPP is explored for use in coatings and advanced composites due to its contribution to increased thermal stability and chemical resistance of the final materials.[3]

Experimental Protocol for Thermal Stability Assessment

While specific studies on the thermal decomposition of FDPP are not available, a standard approach to determine its thermal stability would involve Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following is a generalized experimental protocol that can be adapted for this purpose.

4.1. Objective

To determine the thermal stability of this compound by identifying its decomposition temperature and characterizing the thermal events associated with its heating.

4.2. Instrumentation

-

Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

-

Differential Scanning Calorimeter (DSC).

4.3. Materials

-

This compound (≥98.0% purity).

-

High-purity nitrogen gas (for inert atmosphere).

-

High-purity air or oxygen (for oxidative stability testing).

-

Aluminum or platinum crucibles for TGA and DSC.

4.4. Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature. If using an evolved gas analysis system, simultaneously record the mass spectra or infrared spectra of the off-gases.

-

Analysis:

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the TGA curve and its first derivative (DTG curve).

-

Quantify the percentage of weight loss at different temperature ranges.

-

Analyze the evolved gas data to identify the decomposition products.

-

4.5. Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan. Seal the pan hermetically.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).

-

Heat the sample to a temperature above its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow to the sample as a function of temperature.

-

Analysis:

-

Identify endothermic and exothermic peaks on the DSC thermogram.

-

Determine the melting point (Tm) and the enthalpy of fusion (ΔHf) from the melting endotherm.

-

Characterize any exothermic peaks that may correspond to decomposition events.

-

Visualization of Experimental Workflow

The logical flow of a comprehensive thermal stability analysis is depicted in the following diagram.

Figure 1: A generalized workflow for the thermal stability analysis of a chemical compound.

Conclusion

This compound is a valuable reagent in chemical synthesis, with its utility being supported by its inherent stability. While quantitative data on its thermal decomposition is not currently available in the public literature, this guide provides a framework for its assessment. The outlined physicochemical properties serve as a useful reference, and the detailed, albeit generalized, TGA and DSC protocols offer a starting point for researchers to rigorously characterize the thermal stability of FDPP. Such studies would be of significant value to the scientific community, particularly to those in drug development and materials science who rely on this versatile compound. Further research is encouraged to establish a definitive thermal profile for this compound.

References

An In-depth Technical Guide to Pentafluorophenyl Diphenylphosphinate (FDPP) for Researchers, Scientists, and Drug Development Professionals

Introduction: Pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) is a highly valued coupling reagent in modern organic synthesis, particularly in the fields of peptide chemistry and drug development. Its unique electronic properties, conferred by the presence of a pentafluorophenyl group, render it an exceptionally efficient and mild activating agent for carboxylic acids, facilitating the formation of amide bonds with minimal racemization. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and mechanism of action of FDPP, tailored for professionals in the chemical and pharmaceutical sciences.

Discovery and History

Pentafluorophenyl diphenylphosphinate was first introduced to the scientific community in 1991 by S. Chen and J. Xu in their seminal publication in Tetrahedron Letters, titled "this compound a new efficient coupling reagent in peptide chemistry."[1] This work established FDPP as a novel and highly effective reagent for peptide synthesis, demonstrating its ability to promote amide bond formation with high yields and low levels of epimerization, a critical challenge in peptide chemistry. The discovery of FDPP provided a valuable addition to the synthetic chemist's toolkit, offering a practical alternative to other established coupling reagents.

Physicochemical Properties and Quantitative Data

FDPP is a white to yellow solid that is stable under normal laboratory conditions.[2] The key physicochemical and spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of FDPP

| Property | Value | Reference |

| CAS Number | 138687-69-1 | [1][3][4] |

| Molecular Formula | C₁₈H₁₀F₅O₂P | [1][3][4] |

| Molecular Weight | 384.24 g/mol | [1][3][4] |

| Melting Point | 47-50 °C | [1] |

| Appearance | White to yellow solid | [2] |

Table 2: Spectroscopic Data of FDPP

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl groups are expected in the range of δ 7.0-8.0 ppm. |

| ¹⁹F NMR | The spectrum is anticipated to show three distinct signals for the fluorine atoms on the pentafluorophenyl ring, typically with chemical shifts around -153 ppm (ortho), -162 ppm (para), and -158 ppm (meta) relative to CFCl₃.[5] |

| ³¹P NMR | A single resonance is expected in the phosphinate region of the spectrum. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the P=O stretching vibration (around 1200-1300 cm⁻¹), P-O-C stretching, and C-F bonds of the pentafluorophenyl group. A reference ATR-IR spectrum is available on PubChem.[6] |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of FDPP. |

Experimental Protocols

The synthesis of this compound is achieved through the reaction of diphenylphosphinic chloride with pentafluorophenol (B44920) in the presence of a base, typically imidazole (B134444), to neutralize the hydrogen chloride byproduct.

Synthesis of this compound

Materials:

-

Diphenylphosphinic chloride

-

Pentafluorophenol

-

Imidazole

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of diphenylphosphinic chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add pentafluorophenol (1.0 equivalent).

-

Cool the mixture in an ice bath and add imidazole (1.0 equivalent) portion-wise while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or other suitable analytical technique is recommended).

-

Upon completion, the reaction mixture is typically washed with water to remove imidazole hydrochloride.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield pure this compound.

Mechanism of Action and Applications

FDPP functions as an excellent coupling reagent by activating a carboxylic acid to form a highly reactive pentafluorophenyl ester intermediate. The strong electron-withdrawing nature of the pentafluorophenyl ring makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine, leading to the efficient formation of an amide bond.

This reactivity, coupled with the steric hindrance provided by the diphenylphosphinate group, contributes to the suppression of racemization at the chiral center of the activated amino acid.

Key Applications:

-

Peptide Synthesis: FDPP is widely used in both solution-phase and solid-phase peptide synthesis for the coupling of amino acids with minimal racemization.

-

Synthesis of Complex Molecules: It has been successfully employed in the total synthesis of various natural products and complex organic molecules.

-

Drug Development: The mild and efficient nature of FDPP-mediated couplings makes it a valuable tool in the synthesis of peptide-based therapeutics and other pharmaceutical compounds.

Visualizing the Chemistry of FDPP

To further elucidate the synthesis and mechanism of this compound, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Synthetic route to this compound.

Caption: FDPP-mediated peptide bond formation mechanism.

References

Unraveling FDPP: A Dual-Identity Molecule in Chemical Biology and Drug Discovery

For Immediate Release

A comprehensive technical guide has been compiled to elucidate the chemical identity and multifaceted roles of FDPP, a term that refers to two distinct but significant molecules in the realms of chemical synthesis and cellular biology: Pentafluorophenyl Diphenylphosphinate and Farnesyl Diphosphate. This guide, tailored for researchers, scientists, and drug development professionals, clarifies the ambiguity surrounding the acronym "FDPP" and provides an in-depth exploration of each compound's structure, function, and relevance in scientific research.

Section 1: this compound (FDPP) - A Potent Coupling Reagent in Peptide Synthesis

This compound, a synthetic compound, is a highly efficient coupling reagent utilized in the formation of amide bonds, a fundamental process in peptide synthesis. Its application is crucial in the development of peptide-based therapeutics.

Chemical Structure and Formula

Chemical Formula: C₁₈H₁₀F₅O₂P

Molecular Weight: 384.24 g/mol

// Central Phosphorus Atom P [label="P", pos="0,0!"];

// Oxygen atoms O1 [label="O", pos="-1.2,-0.5!"]; O2 [label="O", pos="1.2,-0.5!"]; O_double_bond [label="=", shape=none, pos="-0.6, -0.25!"];

// Phenyl Rings C1 [label="C", pos="-1,1.5!"]; C2 [label="C", pos="-2,2!"]; C3 [label="C", pos="-2.5,1!"]; C4 [label="C", pos="-2,-0!"]; C5 [label="C", pos="-1,-0.5!"]; C6 [label="C", pos="-0.5,0.5!"];

C7 [label="C", pos="1,1.5!"]; C8 [label="C", pos="2,2!"]; C9 [label="C", pos="2.5,1!"]; C10 [label="C", pos="2,-0!"]; C11 [label="C", pos="1,-0.5!"]; C12 [label="C", pos="0.5,0.5!"];

// Pentafluorophenyl Ring C13 [label="C", pos="2.2, -1.5!"]; C14 [label="C", pos="3.2, -1!"]; C15 [label="C", pos="3.7, -2!"]; C16 [label="C", pos="3.2, -3!"]; C17 [label="C", pos="2.2, -2.5!"]; C18 [label="C", pos="1.7, -1.5!"];

// Fluorine Atoms F1 [label="F", pos="3.7, -0.2!"]; F2 [label="F", pos="4.7, -2!"]; F3 [label="F", pos="3.7, -3.8!"]; F4 [label="F", pos="1.7, -3.3!"]; F5 [label="F", pos="0.7, -1!"];

// Bonds P -- O1; P -- O2; P -- C6; P -- C12;

O2 -- C13;

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C13 -- C14 -- C15 -- C16 -- C17 -- C18 -- C13;

C14 -- F1; C15 -- F2; C16 -- F3; C17 -- F4; C18 -- F5; }

Caption: Mechanism of FDPP-mediated peptide bond formation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using FDPP

While a universally standardized protocol can vary based on the specific peptide sequence, a general workflow for the manual solid-phase synthesis of a peptide using FDPP as a coupling agent is outlined below. This protocol assumes the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

1. Resin Swelling:

-

Place the appropriate resin (e.g., Rink Amide resin for C-terminal amide peptides) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) and allow the resin to swell for 15-30 minutes.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and FDPP (3 equivalents) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid/FDPP solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.

4. Washing:

-

After complete coupling, drain the reaction solution.

-

Wash the resin extensively with DMF to remove excess reagents and byproducts.

5. Repeat Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Deprotection and Cleavage:

-

After the final coupling and washing, remove the N-terminal Fmoc group (step 2).

-

Wash the resin with dichloromethane (B109758) (DCM).

-

Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

Quantitative Data on Coupling Efficiency

The efficiency of FDPP as a coupling reagent is consistently high, often leading to excellent yields of the desired peptide. While specific yields are sequence-dependent, literature reports indicate that FDPP can achieve high coupling efficiencies, often exceeding 80% for the cyclization of challenging peptides. [1]

| Peptide Synthesis Application | Reported Yield/Purity | Reference |

|---|---|---|

| Cyclization of a hexapeptide | Up to 80% purified yield | [1] |

| General peptide synthesis | High yields, racemization-free | [1]|

Section 2: Farnesyl Diphosphate (FDP/FDPP) - A Central Intermediate in Isoprenoid Biosynthesis

Farnesyl Diphosphate, also referred to as Farnesyl Pyrophosphate (FPP), is a crucial intermediate in the mevalonate (B85504) pathway, a fundamental metabolic route in eukaryotes and some other organisms. It serves as a precursor for the biosynthesis of a vast array of essential molecules, including sterols (like cholesterol), ubiquinone (coenzyme Q10), and dolichols.

Chemical Structure and Formula

Chemical Formula: C₁₅H₂₈O₇P₂

Molecular Weight: 382.33 g/mol

Structure:

Caption: Chemical structure of Farnesyl Diphosphate.

Biosynthesis via the Mevalonate Pathway

Farnesyl Diphosphate is synthesized through a series of enzymatic reactions known as the mevalonate pathway. This pathway starts with acetyl-CoA and proceeds through several key intermediates.

Caption: The Mevalonate Pathway leading to Farnesyl Diphosphate.

Role in Cellular Signaling

Farnesyl Diphosphate and its derivatives are integral to various signaling pathways, primarily through the post-translational modification of proteins, a process known as prenylation. Farnesylation, the attachment of a farnesyl group to a protein, is crucial for the proper localization and function of key signaling proteins like Ras.

Ras-ERK Signaling Pathway:

Farnesylation of Ras proteins is essential for their anchoring to the cell membrane, a prerequisite for their activation and subsequent downstream signaling through the Raf-MEK-ERK (MAPK) pathway. This pathway regulates fundamental cellular processes such as proliferation, differentiation, and survival. [2][3]

Caption: Role of Farnesyl Diphosphate in the Ras-ERK signaling pathway.

PI3K/AKT/mTOR Signaling Pathway:

The PI3K/AKT/mTOR pathway is another critical signaling cascade that governs cell growth, proliferation, and survival. Farnesylation of small GTPases, such as Rheb, which is a key activator of mTORC1, is dependent on the availability of Farnesyl Diphosphate.

Caption: Involvement of Farnesyl Diphosphate in the PI3K/AKT/mTOR pathway.

Quantitative Data: Enzyme Kinetics of Farnesyl Pyrophosphate Synthase (FPPS)

The synthesis of Farnesyl Diphosphate is catalyzed by the enzyme Farnesyl Pyrophosphate Synthase (FPPS). The kinetic parameters of this enzyme are crucial for understanding its function and for the development of inhibitors.

| Substrate | Enzyme Source | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Reference |

| Isopentenyl Pyrophosphate (IPP) | Human | 0.6 | - | [4] |

| Geranyl Pyrophosphate (GPP) | Human | 0.7 | 0.63 | [4] |

| Dimethylallyl Pyrophosphate (DMAPP) | Trypanosoma cruzi | 68 ± 5 | - | [5] |

| Geranyl Diphosphate (GPP) | Trypanosoma cruzi | 7.8 ± 1.3 | - | [5] |

| Farnesyl Diphosphate (FDP) | Trypanosoma cruzi | 2.06 ± 0.4 | - | [5] |

Note: k꜀ₐₜ value for human FPPS with GPP was calculated from the reported 38/min.

Conclusion

The acronym FDPP represents two chemically and functionally distinct molecules, both of which hold significant importance in their respective scientific fields. This compound is a valuable tool for synthetic chemists, particularly in the construction of complex peptides for therapeutic applications. In contrast, Farnesyl Diphosphate is a fundamental metabolite in cellular biology, playing a central role in the biosynthesis of essential compounds and in the regulation of critical signaling pathways. This guide serves to clarify the identity of these two molecules and provide a detailed technical overview for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Handling and Storage of Pentafluorophenyl Diphenylphosphinate (FDPP)

For Researchers, Scientists, and Drug Development Professionals

Pentafluorophenyl diphenylphosphinate (B8688654) (FDPP), a versatile reagent in peptide synthesis and other areas of organic chemistry, requires careful handling and specific storage conditions to maintain its reactivity and ensure laboratory safety. This guide provides a comprehensive overview of the best practices for the management of FDPP, from receipt to disposal, incorporating detailed experimental protocols and safety data.

Properties and Hazards

Pentafluorophenyl diphenylphosphinate is a white to off-white crystalline solid. While it is a valuable synthetic tool, it is essential to be aware of its potential hazards to ensure safe handling. The compound is combustible and should be handled with appropriate care.

Hazard Identification:

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Upon combustion or decomposition, FDPP may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and phosphorus oxides.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the handling and storage of this compound.

| Parameter | Value/Recommendation | Source(s) |

| Storage Temperature | -20°C is recommended for long-term storage. Alternatively, store in a cool place. | [2] |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | [1] |

| Light Sensitivity | Store in a dark place. | [1] |

| Moisture Sensitivity | Store in a dry location. The compound is moisture-sensitive. | |

| Melting Point | 47-50 °C | [3] |

| Shelf Life | Not specified in available literature. Follow good laboratory practice by monitoring for any change in appearance or performance. | |

| Recommended Humidity | Not quantitatively specified; must be kept in a dry environment. |

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure.

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

Experimental Protocols

Due to its sensitivity to atmospheric moisture and oxygen, this compound should be handled using inert atmosphere techniques. The following protocols provide detailed methodologies for the safe handling and storage of FDPP.

General Inert Atmosphere Handling

Objective: To handle FDPP without exposing it to ambient air and moisture.

Apparatus:

-

Glovebox or Schlenk line

-

Oven-dried glassware

-

Inert gas source (Argon or Nitrogen)

-

Septa, syringes, and cannulas

Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >125°C overnight and cooled under a stream of dry inert gas.

-

Inert Atmosphere: Conduct all manipulations of solid FDPP within a glovebox or on a Schlenk line under a positive pressure of inert gas.

-

Weighing and Transfer:

-

In a Glovebox: The ideal method is to weigh the desired amount of FDPP inside the glovebox and transfer it directly to the reaction vessel.

-

Using a Schlenk Line: If a glovebox is unavailable, quickly weigh the solid in a tared, sealed container and immediately place it under an inert atmosphere in the reaction flask. Purge the flask with several cycles of vacuum and inert gas backfill.

-

-

Dissolution and Transfer of Solutions: If a solution of FDPP is required, dissolve the solid in a suitable anhydrous solvent under an inert atmosphere. Transfer the solution using a gas-tight syringe or a cannula.

Storage Protocol

Objective: To ensure the long-term stability and reactivity of FDPP.

Materials:

-

Original FDPP container or a suitable, clean, dry, and sealable glass vial.

-

Parafilm or other sealing tape.

-

Freezer (-20°C) or a dedicated cool, dark, and dry storage cabinet.

-

Desiccator (optional, for secondary containment).

Procedure:

-

Inert Atmosphere: Before sealing, flush the container with a gentle stream of inert gas (Argon or Nitrogen) to displace any air.

-

Sealing: Tightly seal the container cap. For added protection against moisture ingress, wrap the cap and neck of the container with Parafilm.

-

Labeling: Clearly label the container with the chemical name, date received, and any hazard warnings.

-

Storage Location: Place the sealed container in a freezer at -20°C for optimal long-term storage.[2] Alternatively, store in a cool, dark, and dry location away from incompatible materials.[1]

-

Equilibration Before Use: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

Spill and Waste Disposal

Spill Cleanup:

-

In case of a spill, avoid generating dust.

-

Wear appropriate PPE.

-

Carefully sweep the solid material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent and decontaminate surfaces.

Waste Disposal:

-

Dispose of waste FDPP and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

-

Do not dispose of down the drain or in general waste.

Visualizations

The following diagrams illustrate key workflows for the safe handling and storage of this compound.

Caption: Experimental workflow for handling FDPP.

Caption: Protocol for the safe storage of FDPP.

References

Methodological & Application

Application Notes and Protocols for FDPP in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. Pentafluorophenyl Diphenylphosphinate (FDPP) has emerged as a highly efficient phosphinate-based coupling reagent for solution-phase peptide synthesis (SPPS). It is particularly valued for its ability to facilitate amide bond formation with a low risk of racemization, even when coupling sterically hindered or racemization-prone amino acids.[1][2][3] FDPP has demonstrated utility in both solution-phase and solid-phase peptide synthesis methodologies.[1][2][4] Its application is especially notable in macrocyclization reactions, where it can significantly improve yields.[1][2] This document provides detailed application notes, experimental protocols, and comparative data for the use of FDPP in solution-phase peptide synthesis.

Principle of FDPP-Mediated Coupling

FDPP promotes the formation of a peptide bond by activating the carboxylic acid moiety of an N-protected amino acid. The reaction proceeds through the formation of a highly reactive pentafluorophenyl (PFP) active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine group of another amino acid or peptide, resulting in the formation of the desired amide bond. The pentafluorophenyl group is an excellent leaving group, which facilitates the coupling reaction. A key advantage of FDPP is its reported low propensity to cause racemization at the alpha-carbon of the activated amino acid.[3]

Quantitative Data Summary

Table 1: General Comparison of Common Coupling Reagents in Solution-Phase Synthesis

| Coupling Reagent | Class | Relative Reactivity | Racemization Suppression | By-products |

| FDPP | Phosphonium Salt | High | Very High[3] | Diphenylphosphinic acid, Pentafluorophenol |

| HATU | Aminium/Uronium Salt | Very High | High | Tetramethylurea, HOBt/HOAt by-products |

| HBTU | Aminium/Uronium Salt | High | Good | Tetramethylurea, HOBt by-products |

| DCC/DIC | Carbodiimide | Moderate | Moderate (requires additives) | Insoluble/soluble urea (B33335) by-products |